Methyl (2,2-difluoroethyl)alaninate
Description
Methyl (2,2-difluoroethyl)alaninate is an alanine-derived ester featuring a 2,2-difluoroethyl substituent. The compound belongs to a class of N-substituted alanine esters, which are frequently employed in agrochemicals due to their bioactivity and stability.
Synthesis likely follows a pathway similar to other β-heteroaryl-α,β-didehydro-α-amino acid derivatives. For instance, the general procedure involves reacting amines with acetic acid under mild conditions (room temperature, 1.5–2 hours), followed by filtration and ethanol washing to isolate the product .
Properties
Molecular Formula |
C6H11F2NO2 |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
methyl 2-(2,2-difluoroethylamino)propanoate |
InChI |
InChI=1S/C6H11F2NO2/c1-4(6(10)11-2)9-3-5(7)8/h4-5,9H,3H2,1-2H3 |
InChI Key |
UQXPNOHXGYWNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-difluoroethyl)alaninate typically involves the reaction of alanine derivatives with difluoroethylating agents. One common method includes the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of carboxylic acids to the corresponding difluoroethyl derivatives . Another approach involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding difluoromethyl alkanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The use of stable and efficient deoxofluorinating reagents like aminodifluorosulfinium tetrafluoroborate salts, which are promoted by an exogenous fluoride source, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,2-difluoroethyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like thiols, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various difluoroethylated derivatives .
Scientific Research Applications
Methyl (2,2-difluoroethyl)alaninate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,2-difluoroethyl)alaninate involves its interaction with molecular targets through the difluoroethyl group. This group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity and specificity for certain targets . The incorporation of fluorine atoms modulates the compound’s lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Methyl (2,2-difluoroethyl)alaninate with structurally related alanine derivatives documented in pesticide chemistry:
| Compound Name | Substituent Group | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| This compound | 2,2-Difluoroethyl | ~207.1 (calculated) | Hypothetical agrochemical |
| Metalaxyl-M (methyl ester) | Methoxyacetyl | 279.3 | Fungicide (oomycete control) |
| Benalaxyl | Phenylacetyl | 325.4 | Fungicide |
| Furalaxyl | 2-Furanylcarbonyl | 299.3 | Fungicide |
Key Observations :
Physicochemical Properties
- Solubility : Fluorinated groups typically reduce water solubility. For example, Metalaxyl-M has a solubility of 26 g/L (20°C), whereas this compound is expected to be <10 g/L, favoring lipid-rich environments.
- Stability : The C-F bond’s strength (485 kJ/mol) may enhance resistance to hydrolysis compared to ester or amide bonds in Metalaxyl-M (half-life ~30 days in soil) .
Agrochemical Potential
Though unconfirmed in direct studies, this compound’s structural similarity to Metalaxyl-M and Benalaxyl suggests utility as a fungicide. Fluorine’s role in resisting metabolic degradation could prolong field efficacy .
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